molecular formula C16H16Cl2N4O B15128024 2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride

2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride

Cat. No.: B15128024
M. Wt: 351.2 g/mol
InChI Key: HSWJLVQXAVCWGZ-UHFFFAOYSA-N
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Description

2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a chloroimidazo[1,2-a]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride typically involves multiple steps. One common approach is the cyclization of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized to introduce the chloro group and the morpholine ring. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the chloroimidazo[1,2-a]pyridine moiety imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H16Cl2N4O

Molecular Weight

351.2 g/mol

IUPAC Name

2-[6-(6-chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl]morpholine;hydrochloride

InChI

InChI=1S/C16H15ClN4O.ClH/c17-11-4-5-16-19-8-14(21(16)10-11)12-2-1-3-13(20-12)15-9-18-6-7-22-15;/h1-5,8,10,15,18H,6-7,9H2;1H

InChI Key

HSWJLVQXAVCWGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CC(=N2)C3=CN=C4N3C=C(C=C4)Cl.Cl

Origin of Product

United States

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